molecular formula C6H2ClF2NO4S B1658497 2,6-Difluoronitrobenzenesulfonyl chloride CAS No. 612541-20-5

2,6-Difluoronitrobenzenesulfonyl chloride

Cat. No.: B1658497
CAS No.: 612541-20-5
M. Wt: 257.60
InChI Key: PRVMRABITVHXNT-UHFFFAOYSA-N
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Description

2,6-Difluoronitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3ClF2NO4S. It is a derivative of benzenesulfonyl chloride, where two fluorine atoms are substituted at the 2 and 6 positions, and a nitro group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

2,6-Difluoronitrobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of potential drug candidates and other bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

2,6-Difluorobenzenesulfonyl chloride is considered hazardous . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it . In case of inhalation, skin contact, or eye contact, immediate medical attention is required .

Preparation Methods

The synthesis of 2,6-Difluoronitrobenzenesulfonyl chloride typically involves the reaction of 2,6-difluoronitrobenzene with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of difluorophenyllithium as an intermediate, which reacts with sulfuryl chloride to form the desired product .

Chemical Reactions Analysis

2,6-Difluoronitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include sulfuryl chloride, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 2,6-Difluoronitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical synthesis processes to introduce the sulfonyl group into target molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations .

Comparison with Similar Compounds

2,6-Difluoronitrobenzenesulfonyl chloride can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

2,6-difluoro-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-3(8)1-2-4(5(6)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVMRABITVHXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245345
Record name Benzenesulfonyl chloride, 2,6-difluoro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612541-20-5
Record name Benzenesulfonyl chloride, 2,6-difluoro-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612541-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 2,6-difluoro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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